molecular formula C16H21NO2 B11857915 tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

Cat. No.: B11857915
M. Wt: 259.34 g/mol
InChI Key: XXICORHGQPHNRZ-UHFFFAOYSA-N
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Description

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a tert-butyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate typically involves the reaction of aniline derivatives with cyclopentene derivatives. One common method involves the use of 3-chlorocyclopentene and aniline derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate the biological effects of this compound to identify new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is unique due to its specific tert-butyl substitution and the cyclopenta[b]indole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-4-carboxylate

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-13-9-5-4-7-11(13)12-8-6-10-14(12)17/h4-5,7,9,12,14H,6,8,10H2,1-3H3

InChI Key

XXICORHGQPHNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2C3=CC=CC=C31

Origin of Product

United States

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